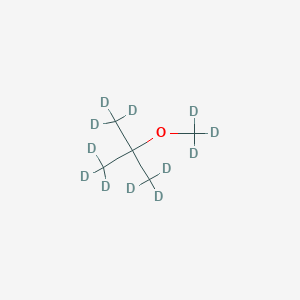

甲基叔丁基醚-d12

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

It is a colorless liquid with a molecular weight of 100.22 g/mol and a boiling point of 55-56°C . The compound is primarily used in scientific research due to its isotopic labeling, which makes it valuable in various analytical and spectroscopic applications.

科学研究应用

tert-Butyl methyl ether-d12 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used as a solvent or internal standard in NMR spectroscopy to study deuterium-labeled compounds.

Mass Spectrometry: Employed in mass spectrometry for the analysis of deuterium-labeled compounds.

Chemical Kinetics: Used in studies of reaction mechanisms and kinetics involving deuterium-labeled compounds.

Environmental Science: Applied in the study of environmental pollutants and their degradation pathways.

作用机制

Target of Action

Tert-Butyl Methyl Ether-d12, also known as Tert-Butyl Methyl Ether, primarily targets the central nervous system and the respiratory system . It is readily absorbed after inhalation exposure and ingestion, and is distributed rapidly in the organism .

Mode of Action

Tert-Butyl Methyl Ether-d12 interacts with its targets by being absorbed readily after inhalation exposure and ingestion. The substance is transformed by cytochrome P450 to tert-butyl alcohol and formaldehyde . The formaldehyde is either rapidly detoxified or enters intermediary metabolism. Tert-Butyl alcohol is metabolized only slowly and excreted with the urine or exhaled .

Biochemical Pathways

The metabolism of Tert-Butyl Methyl Ether-d12 involves the initial attack by a monooxygenase, often characterized as a cytochrome P450 . After oxygenation, the release of a C1-unit as formaldehyde or formate leads to the production of Tert-Butyl alcohol, which can be converted to 2-hydroxyisobutyric acid and further metabolized .

Pharmacokinetics

Tert-Butyl Methyl Ether-d12 has a molecular weight of 100.22 and a density of 0.840 g/mL at 25 °C . It is volatile, with a boiling point of 55-56 °C . Absorbed Tert-Butyl Methyl Ether-d12 and the resulting metabolites are rapidly exhaled, and to a lesser extent also eliminated via the kidneys .

Result of Action

Exposure to Tert-Butyl Methyl Ether-d12 can lead to irritation of the mucous membranes of the upper respiratory tract and adverse effects on the central nervous system . In animals, the acute toxicity of the substance was found to be low for all administration routes. The symptoms of intoxication are mainly irritative effects and central nervous depression .

Action Environment

Tert-Butyl Methyl Ether-d12 is a volatile, flammable, and colorless liquid that is sparingly soluble in water . It is primarily used as a fuel additive, blended into gasoline to increase its octane rating and knock resistance, and reduce unwanted emissions . The environmental factors such as temperature, pH, and coexisting anions can affect the removal efficiency of Tert-Butyl Methyl Ether-d12 .

准备方法

Synthetic Routes and Reaction Conditions

tert-Butyl methyl ether-d12 can be synthesized through the Williamson ether synthesis. This method involves the reaction of tert-butoxide ion with iodomethane-d3 under anhydrous conditions . The reaction proceeds as follows:

(CD3)3CO−+CD3I→(CD3)3COCD3+I−

The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of tert-Butyl methyl ether-d12 involves the same principles as the laboratory synthesis but on a larger scale. The process requires high-purity deuterated reagents and stringent control of reaction conditions to ensure the isotopic purity of the final product.

化学反应分析

Types of Reactions

tert-Butyl methyl ether-d12 undergoes several types of chemical reactions, including:

Acidic Cleavage: The compound can be cleaved by strong acids such as hydrobromic acid or hydroiodic acid to form deuterated alcohol and alkyl halide.

Oxidation: Although ethers are generally resistant to oxidation, under specific conditions, tert-Butyl methyl ether-d12 can be oxidized to form corresponding carbonyl compounds.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Acidic Cleavage: Hydrobromic acid or hydroiodic acid in aqueous solution.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Strong nucleophiles such as sodium hydride or lithium diisopropylamide.

Major Products Formed

Acidic Cleavage: Deuterated alcohol and deuterated alkyl halide.

Oxidation: Deuterated carbonyl compounds.

Substitution: Various deuterated organic compounds depending on the nucleophile used.

相似化合物的比较

Similar Compounds

tert-Butyl methyl ether: The non-deuterated form of the compound, commonly used as a solvent and fuel additive.

tert-Butyl ethyl ether: Another ether with similar properties but different alkyl groups.

tert-Butyl isopropyl ether: Similar in structure but with different alkyl groups.

Uniqueness

tert-Butyl methyl ether-d12 is unique due to its deuterium labeling, which makes it particularly valuable in analytical and spectroscopic applications. The presence of deuterium atoms allows for the study of isotope effects and provides a distinct advantage in NMR spectroscopy and mass spectrometry.

属性

IUPAC Name |

1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethoxy)-2-(trideuteriomethyl)propane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-5(2,3)6-4/h1-4H3/i1D3,2D3,3D3,4D3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZLVMXJERCGZMT-MGKWXGLJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])OC([2H])([2H])[2H] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Trifluoromethyl)oxiran-2-yl]furan](/img/structure/B2520378.png)

![2-(2-(Diethylamino)ethyl)-7-fluoro-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2520387.png)